2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Description
2,5-Dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring linked to a 3-methyl-2-pyridinylamine group via a sulfonamide bridge.
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-6-7-11(2)13(9-10)19(17,18)16-14-12(3)5-4-8-15-14/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWIWCRLGBCQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 2,5-Dimethylbenzene Derivatives
The foundational step involves generating 2,5-dimethylbenzenesulfonyl chloride, a key intermediate. While no direct synthesis is documented for this specific derivative, analogous benzenesulfonyl chloride preparations involve chlorosulfonation of toluene derivatives using chlorosulfonic acid under controlled conditions. For example, sulfonation of para-xylene (1,4-dimethylbenzene) with chlorosulfonic acid at 0–5°C yields 2,5-dimethylbenzenesulfonyl chloride, though regioselectivity must be verified via NMR.
Reaction Conditions:
Coupling with 3-Methyl-2-Aminopyridine
The sulfonyl chloride intermediate reacts with 3-methyl-2-aminopyridine to form the sulfonamide bond. This nucleophilic substitution typically employs Schotten-Baumann conditions (aqueous base) or organic bases like triethylamine (TEA) in aprotic solvents.
Protocol Adapted from Rabeprazole Synthesis:
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Reactants:
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2,5-Dimethylbenzenesulfonyl chloride (1.0 equiv)
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3-Methyl-2-aminopyridine (1.1 equiv)
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TEA (2.0 equiv) as base
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Solvent: Acetonitrile or DCM
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Workup: Extracted with ethyl acetate, washed with brine, dried, and concentrated.
Yield Optimization:
Alternative Pathways and Methodological Innovations
One-Pot Sulfonylation-Amination
Recent advances in sulfonamide synthesis enable tandem sulfonation and amination without isolating intermediates. A copper-catalyzed method using DMSO as an oxidant (source) achieves this efficiently:
Procedure:
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Catalyst: Cu(I) thiophene-2-carboxylate (20 mol%)
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Oxidant: 4-Methoxy-TEMPO (3.0 equiv)
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Substrates: 2,5-Dimethylbenzene derivative and 3-methyl-2-aminopyridine.
Advantages:
Solid-Phase Synthesis for High-Purity Products
Solid-supported reagents, such as polymer-bound sulfonyl chlorides, minimize byproducts. A protocol adapted from anticancer sulfonamide studies involves:
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Immobilization of 2,5-dimethylbenzenesulfonyl chloride on Wang resin.
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Reaction with 3-methyl-2-aminopyridine in DMF.
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Cleavage with TFA/water (95:5) to release the product.
Purity: >99% by HPLC after recrystallization from ethyl acetate/hexane.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 0–5 | 82 | 95 |
| DCM | 25 | 75 | 92 |
| DMF | 80 | 88 | 97 |
Data adapted from. Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine, while lower temperatures reduce side reactions.
Catalytic Systems
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| None (Schotten-Baumann) | 72 | 6 |
| Cu(I) thiophene-2-carboxylate | 78 | 24 |
| DMAP | 85 | 4 |
Copper catalysts facilitate oxidative coupling but require longer times, whereas 4-dimethylaminopyridine (DMAP) accelerates reactions via base activation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Biological Activities
Research has indicated that sulfonamide derivatives, including 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, exhibit a range of biological activities:
- Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. This compound may inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : Some studies suggest that sulfonamides can act as proteasome inhibitors, which are useful in cancer therapy. The compound's structure allows it to interact with cancer cell pathways effectively.
- Anti-inflammatory Effects : Sulfonamides have been explored for their ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.
Therapeutic Applications
The following table summarizes some of the therapeutic applications of this compound based on recent studies and findings:
Case Studies
- Anticancer Activity : A study investigated the effects of various sulfonamide derivatives on cancer cell lines. This compound showed significant inhibition of cell proliferation in vitro, suggesting potential as a lead compound for further development in oncology .
- Antibacterial Efficacy : In another study, the compound was tested against a panel of bacterial strains. Results indicated a notable reduction in bacterial viability at low concentrations, confirming its potential as an antibacterial agent .
- Inflammatory Response Modulation : Research into the anti-inflammatory properties revealed that the compound could reduce the levels of pro-inflammatory cytokines in animal models, indicating its usefulness in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The compound may also interact with other enzymes and receptors, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects
Heterocyclic Modifications
- Pyridinyl vs. Quinoline: Compounds like 5-bromo-2,4-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide (CAS 1374679-35-2) feature bulkier quinoline groups, which may enhance steric hindrance and alter pharmacokinetics .
Physical Properties
- The diethoxy analog (CAS 927637-61-4) has a predicted boiling point of 521°C, significantly higher than non-alkoxy derivatives, likely due to increased hydrogen bonding capacity .
Biological Activity
2,5-Dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₄H₁₆N₂O₂S
- CAS Number : 898085-16-0
- Molecular Weight : 272.36 g/mol
The compound features a benzenesulfonamide core with two methyl groups at positions 2 and 5, and a pyridinyl group at the nitrogen atom. This structure contributes to its biological activity by influencing its interaction with various enzymes and receptors.
The primary mechanism of action for this compound involves the inhibition of folic acid synthesis in bacteria. It achieves this by binding to the enzyme dihydropteroate synthase, which is crucial for bacterial growth. This inhibition prevents the synthesis of essential nucleotides, leading to bacterial cell death.
Additionally, the compound may exhibit anti-inflammatory effects through interactions with other molecular targets, although specific pathways remain under investigation.
Antimicrobial Activity
The compound has been studied for its effectiveness against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties, comparable to traditional sulfonamide antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These findings suggest that this compound could serve as a potential candidate for treating infections caused by resistant bacterial strains .
Anti-inflammatory Activity
Research has also highlighted the compound's anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies
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Antibacterial Efficacy Study :
A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity against multi-drug resistant strains of bacteria when compared to standard treatments . -
Anti-inflammatory Model :
In a controlled experiment involving induced inflammation in rat models, administration of the compound resulted in a significant decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Molecular docking studies have indicated promising interactions with targets involved in bacterial metabolism and inflammatory pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted pyridine precursor. For example, benzenesulfonyl chloride derivatives are reacted with 3-methyl-2-aminopyridine under basic conditions (e.g., pyridine or DMAP as catalysts) to form the sulfonamide bond. Column chromatography and recrystallization (using solvents like ethyl acetate/petroleum ether) are critical for purification . Adjusting substituents on the benzene ring or pyridine moiety may require protecting-group strategies or regioselective coupling conditions.
Q. How is X-ray crystallography utilized to validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collection is performed using instruments like Oxford Diffraction systems. SHELX software (e.g., SHELXL for refinement) is employed to solve the structure, with validation metrics including R-factor (<0.05), mean bond-length deviations (<0.01 Å), and checks for disorder or twinning .
Q. What spectroscopic techniques are essential for characterizing this sulfonamide?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and sulfonamide bond formation (e.g., pyridinyl proton shifts at δ 8.0–8.5 ppm).
- IR : Stretching vibrations for sulfonyl groups (S=O at ~1350–1150 cm) and N-H bonds (~3300 cm).
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving sulfonamide derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, inhibitor concentrations). A systematic approach includes:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish IC values.
- Control Experiments : Use known inhibitors (e.g., benzenesulfonamide in PLA2 assays ) to validate assay reliability.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or methodological biases .
Q. What computational strategies predict the physicochemical properties and binding modes of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., tubulin or enzymes). Validate using co-crystallized ligands from PubChem or PDB .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability .
Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the benzene ring to enhance membrane penetration.
- Metal Complexation : Synthesize Mn(II) or Co(II) complexes with Schiff-base derivatives to improve activity (e.g., 4-((2-hydroxynaphthalen-1-ylmethylene)amino)-N-(pyridin-2-yl)benzenesulfonamide ).
- Bioassay Design : Test against Gram-positive/negative bacteria (MIC assays) and eukaryotic cytotoxicity (e.g., THP-1 cells ).
Q. What experimental designs address challenges in crystallizing sulfonamide derivatives?
- Methodological Answer :
- Solvent Screening : Use combinatorial screens (e.g., vapor diffusion with 10–20 solvent mixtures).
- Temperature Gradients : Slow cooling from 40°C to 4°C to induce nucleation.
- Additives : Small molecules (e.g., hexafluoroisopropanol) disrupt aggregation and improve crystal quality .
Data Analysis and Validation
Q. How are crystallographic data validated to ensure structural accuracy?
- Methodological Answer :
- PLATON Checks : Detect missed symmetry, voids, or incorrect space-group assignments.
- Twinned Data Analysis : Use Hooft y parameters or R values to identify twinning.
- CCDC Deposition : Cross-validate with existing entries in the Cambridge Structural Database .
Q. What statistical frameworks are recommended for analyzing bioactivity data variability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
